

# ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

#### **Abstract**

**ONO-7579** is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK signaling pathway, **ONO-7579** induces cellular apoptosis and inhibits the growth of tumors harboring these genetic alterations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **ONO-7579**, based on publicly available data.

## Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid tumors, making the TRK signaling pathway an attractive target for cancer therapy. **ONO-7579** was developed as a pan-TRK inhibitor to target these oncogenic drivers.

## **Mechanism of Action**



**ONO-7579** is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]

# Preclinical Development In Vitro Studies

**ONO-7579** has demonstrated potent antitumor activity in preclinical in vitro models. Key quantitative data from these studies are summarized in the table below.

| Assay Type                 | Cell Line | Target                 | EC50      | Reference |
|----------------------------|-----------|------------------------|-----------|-----------|
| Phospho-TRKA<br>Inhibition | KM12      | Phosphorylated<br>TRKA | 17.6 ng/g | [6][7][8] |

Note: Specific IC50 values for **ONO-7579** against individual TRKA, TRKB, and TRKC kinases from biochemical assays are not publicly available.

## **In Vivo Studies**

The in vivo efficacy of **ONO-7579** was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.



| Animal Model     | Cell Line | Dosing                 | Key Findings                                                                                                                                                                     | Reference |
|------------------|-----------|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Murine Xenograft | KM12      | 0.06-0.60 mg/kg,<br>QD | ONO-7579 exhibited a "switch-like" relationship between the inhibition of phosphorylated TRKA and antitumor effect, with significant tumor reduction at >91.5% pTRKA inhibition. | [7]       |

# **Pharmacokinetics and Pharmacodynamics**

A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine xenograft data. The plasma concentration of **ONO-7579** was described by an oral one-compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma concentrations.[7] The relationship between tumor **ONO-7579** concentration and pTRKA inhibition was described by a direct Emax model.[7]

# **Clinical Development**

A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (**ONO-7579**-01, NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of **ONO-7579** in patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]

The study consisted of two parts:

 Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended clinical dose (RCD) of ONO-7579.[9]



 Part B (Expansion): To evaluate the safety and efficacy of ONO-7579 at the MTD/RCD in patients with NTRK fusion-positive tumors.[9]

The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons for the termination have not been publicly disclosed.

Signaling Pathways and Experimental Workflows ONO-7579 Mechanism of Action and Downstream Signaling







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medkoo.com [medkoo.com]
- 10. origene.com [origene.com]
- To cite this document: BenchChem. [ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819360#discovery-and-development-of-ono-7579]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com